5,5,5-trifluoronorvaline

Description

Structural Definition and International Union of Pure and Applied Chemistry Nomenclature

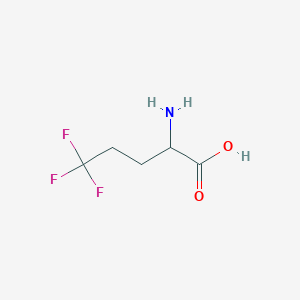

This compound, systematically named as 2-amino-5,5,5-trifluoropentanoic acid, represents a fluorinated derivative of the non-proteinogenic amino acid norvaline. The compound possesses the molecular formula C₅H₈F₃NO₂ with an average molecular mass of 171.118 atomic mass units. The structural backbone consists of a five-carbon chain amino acid where three fluorine atoms are strategically positioned at the terminal carbon, creating a trifluoromethyl group that significantly influences the compound's physicochemical properties.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the primary designation being 2-amino-5,5,5-trifluoropentanoic acid. Alternative nomenclature includes norvaline, 5,5,5-trifluoro-, which emphasizes its relationship to the parent norvaline structure. The compound exists in both enantiomeric forms, with the (S)-configuration being of particular synthetic and biological interest. The stereochemical designation becomes crucial when considering the compound's potential applications in biological systems where chirality plays a fundamental role in molecular recognition processes.

The trifluoromethyl group positioned at the terminal carbon creates a unique electronic environment that distinguishes this compound from other fluorinated amino acids. The highly electronegative fluorine atoms introduce significant dipole moments and alter the hydrophobic character of the side chain compared to the parent norvaline structure. This positioning strategy represents a deliberate design choice in fluorinated amino acid development, as terminal fluorination often provides optimal balance between synthetic accessibility and functional modification of the amino acid properties.

Historical Context of Fluorinated Amino Acid Development

The development of fluorinated amino acids emerged from the broader recognition of fluorine's unique properties in modifying organic molecules for enhanced biological and pharmaceutical applications. Research into fluorinated amino acids gained momentum in the latter half of the 20th century, driven by the understanding that fluorine incorporation could dramatically alter protein stability, enzyme activity, and molecular interactions. The field expanded significantly as synthetic methodologies advanced, enabling chemists to introduce fluorine atoms at specific positions within amino acid structures with increasing precision and efficiency.

Early investigations into fluorinated amino acids revealed that despite fluorine's absence from natural biological systems, synthetic fluorinated variants could be successfully incorporated into proteins and peptides. These studies demonstrated that fluorinated amino acids often exhibited enhanced thermal stability and resistance to proteolytic degradation compared to their non-fluorinated counterparts. The unique properties of the carbon-fluorine bond, described as one of the strongest organic bonds with bond dissociation energies reaching 544 kilojoules per mole, contributed significantly to these stability enhancements.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZZIDWVKLDWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950040 | |

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-80-2, 27322-15-2 | |

| Record name | 2365-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoro-DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful method for synthesizing enantiomerically pure compounds from racemic mixtures. This technique has been effectively applied to prepare this compound derivatives.

Process Overview : DKR involves the use of a chiral ligand and a metal catalyst to facilitate the transformation of a racemic amino acid into its enantiomerically pure form. The process allows for high yields and selectivity without the need for extensive purification steps.

-

- A racemic mixture of 2-amino-5,5,5-trifluoropentanoic acid is treated with a nickel(II) chloride catalyst and a chiral ligand in methanol.

- The reaction is conducted at elevated temperatures (around 50 °C) for several hours.

- After completion, the mixture is cooled and quenched with acetic acid and water to precipitate the desired product.

Yield and Purity : This method has demonstrated yields exceeding 88% for the hydrochloride salt of 2-amino-5,5,5-trifluoropentanoic acid.

Alkylation Method

The alkylation approach involves direct substitution reactions using trifluoromethylated alkyl halides.

Process Overview : This method typically employs alkyl halides such as 1,1,1-trifluoro-3-iodopropane in reactions with suitable amino acid precursors.

-

- A solution of an appropriate amine or amino acid is reacted with an alkyl halide in a solvent like dimethylformamide (DMF) using sodium hydroxide as a base.

- This reaction can be sensitive to conditions such as temperature and solvent choice; careful control is required to minimize side reactions and maximize yield.

Yield and Challenges : While this method can achieve good yields on a small scale (around 70-80%), it may face challenges during scaling due to decomposition of reagents or formation of undesired byproducts.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Purification Steps | Comments |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | >88 | High | Minimal | Efficient for large-scale production |

| Alkylation | 70-80 | Moderate | Moderate | Sensitive to reaction conditions; potential side products |

Research Findings

Recent studies have emphasized the advantages of dynamic kinetic resolution over traditional alkylation methods. For instance:

DKR allows for higher selectivity and reduced byproduct formation, making it more suitable for industrial applications.

The operational convenience of DKR enables its use in open-air conditions without stringent controls, which is beneficial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5,5,5-Trifluoronorvaline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of oximes, nitriles, or carboxylic acids.

Reduction: Formation of alcohols, aldehydes, or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Derivatives

Recent studies have focused on developing efficient synthesis methods for 5,5,5-trifluoronorvaline and its derivatives. For instance, a dynamic kinetic resolution method allows for the large-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid (a related compound) with high yields and operational convenience . This method has implications for producing various derivatives that can be utilized in bioactive formulations.

Drug Development

One of the most significant applications of this compound is in the field of drug development. Its incorporation into peptide structures has been shown to enhance the biological activity and stability of pharmaceutical compounds. Notably, it played a crucial role in the development of avagacestat, a γ-secretase inhibitor aimed at treating Alzheimer's disease .

Enzyme Inhibition Studies

Fluorinated amino acids like this compound have been utilized to study enzyme kinetics and inhibition mechanisms. The compound's structural modifications can lead to altered binding affinities with enzymes such as isoleucyl tRNA synthetase, which has implications for understanding mischarging events during protein synthesis .

Enhancing Protein Stability

The incorporation of this compound into proteins can enhance their thermal stability and resistance to proteolytic degradation. This property is particularly advantageous when engineering proteins for therapeutic applications where stability is critical .

Structural Studies Using NMR Spectroscopy

The unique fluorine atoms in this compound allow for advanced NMR spectroscopy techniques such as NMR. This capability facilitates detailed structural studies of proteins and peptides that incorporate this amino acid . Such studies are essential for elucidating the conformational dynamics of biomolecules.

Case Studies

Mécanisme D'action

The mechanism by which 5,5,5-trifluoronorvaline exerts its effects is primarily related to the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the molecule, affecting its interactions with biological targets. The compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Fluorinated Amino Acids

Enzyme Inhibition and Selectivity

- TFNV: In HCV protease inhibitor 68, TFNV improved selectivity (HNE/HCV = 820) over norvaline but reduced rat exposure, highlighting a trade-off between selectivity and pharmacokinetics .

- TFL/TFNL: Used in peptide modifications to enhance stability and fluorescence but lack direct therapeutic applications noted for TFNV .

Therapeutic Relevance

Activité Biologique

5,5,5-Trifluoronorvaline (CAS Number: 2365-80-2) is a fluorinated derivative of the amino acid norvaline. Its unique chemical structure, characterized by the presence of three fluorine atoms on the carbon chain, imparts distinctive biological properties that have garnered attention in pharmaceutical and biochemical research. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 171.118 g/mol

- Structure : It is a valine analogue with significant modifications due to the trifluoromethyl group.

Synthesis Methods

The synthesis of this compound has been achieved through various methods:

- Dynamic Kinetic Resolution : This method allows for the efficient production of both enantiomers of this compound with high yields and selectivity .

- Enzymatic Synthesis : Recombinant enzymes have been utilized to produce D-5,5,5-trifluoronorvaline from α-keto acids with notable yields (up to 50 kg scale) .

Enzymatic Interactions

Research indicates that fluorinated amino acids like this compound can significantly alter enzyme activities. The introduction of fluorine affects the acid-base properties and lipophilicity of amino acids, which can lead to:

- Suicide Inhibition of Enzymes : Fluorinated amino acids can act as irreversible inhibitors for various enzymes due to their structural similarity to natural substrates .

- Altered Metabolic Pathways : The incorporation of this compound into proteins may disrupt normal metabolic processes by mimicking native amino acids but interfering with their function .

Case Studies

Comparative Biological Activity Table

Q & A

Q. What are the primary synthetic routes for 5,5,5-trifluoronorvaline (TFNV), and what intermediates are critical for its production?

TFNV is synthesized via two main approaches:

- Transition-metal-catalyzed amidocarbonylation : Using 3-TFMPA (3-trifluoromethylpropenal) and acetamide with Co₂(CO)₈/H₂ catalysis under high pressure (100 atm, 120°C) to yield N-Ac-TFNV, followed by hydrolysis to isolate TFNV .

- Enzymatic synthesis : Engineered (R)-amino acid dehydrogenases (e.g., from B. sphaericus) reduce α-keto acid precursors to D-TFNV with >98.6% enantiomeric excess (ee) and 89% yield, often coupled with glucose dehydrogenase for cofactor regeneration . Key intermediates: Fluoro-aldehydes (e.g., 3-TFMPA) and α-keto acids.

Q. Which analytical methods are most reliable for confirming TFNV’s structural integrity and purity?

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for validating fluorine substitution patterns .

- Chiral HPLC or capillary electrophoresis : Quantifies enantiomeric purity, especially for D-TFNV used in γ-secretase inhibitors .

- Thin-layer chromatography (TLC) : Monitors reaction progress during synthesis (e.g., phosphazene intermediates) .

Q. How do the fluorine atoms in TFNV influence its biological activity compared to non-fluorinated analogs?

Fluorine’s electronegativity and steric effects enhance metabolic stability and binding affinity to target enzymes. For example, TFNV acts as a "suicide substrate" for bacterial enzymes, irreversibly inhibiting them via covalent adduct formation, a mechanism not observed in non-fluorinated norvaline .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of TFNV to achieve >99% enantiomeric excess for pharmaceutical applications?

- Enzyme engineering : Directed evolution of (R)-amino acid dehydrogenases to improve substrate specificity and reduce off-target reduction .

- Cofactor recycling systems : Co-expression with glucose dehydrogenase (e.g., from Gluconobacter oxidans) enhances NADPH regeneration, reducing reaction costs and improving yield .

- Process scaling : At 50 kg scale, maintaining pH (7.5–8.0) and temperature (30–35°C) prevents enzyme denaturation and racemization .

Q. What experimental strategies assess TFNV’s stability under physiological conditions (e.g., plasma, lysosomal pH)?

- Accelerated stability studies : Incubate TFNV in simulated gastric fluid (pH 1.2) or plasma (37°C) over 24–72 hours, with LC-MS quantification of degradation products .

- Isotope-labeled analogs : Use ²H or ¹³C-labeled TFNV to track metabolic pathways via mass spectrometry .

Q. How can contradictory data on TFNV’s enzyme inhibition mechanisms be resolved?

- Kinetic isotope effect (KIE) studies : Compare reaction rates with deuterated vs. non-deuterated TFNV to distinguish between reversible and irreversible inhibition .

- Crystallographic snapshots : Time-resolved X-ray structures of enzyme-TFNV complexes reveal intermediate binding states, clarifying covalent vs. non-covalent interactions .

Q. What computational models predict TFNV’s interactions with non-target enzymes (e.g., cytochrome P450 isoforms)?

- Molecular docking (AutoDock Vina) : Screen TFNV against P450 homology models to identify potential off-target interactions .

- MD simulations (GROMACS) : Simulate TFNV’s binding stability over 100 ns trajectories, analyzing hydrogen bonds with catalytic residues (e.g., CYP3A4) .

Q. Does TFNV’s stereochemistry (D vs. L) significantly alter its pharmacological profile?

- In vitro assays : Compare D-TFNV (γ-secretase inhibitor intermediate) and L-TFNV in bacterial growth inhibition assays. D-TFNV shows 10-fold higher activity due to target-binding specificity .

- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differential protein expression in cells treated with D- vs. L-TFNV .

Methodological Considerations

- Data contradiction analysis : Apply the PICOT framework (Population: enzyme systems; Intervention: TFNV concentration; Comparison: fluorinated vs. non-fluorinated analogs; Outcome: inhibition kinetics; Time: short- vs. long-term exposure) to standardize experimental variables .

- Ethical synthesis : Avoid hazardous intermediates (e.g., trifluoroethanesulfonyl chloride) by adopting enzymatic routes, which reduce waste and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.